molecular formula C19H16ClN3O4 B2742371 2-chloro-4-nitro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide CAS No. 903300-04-9

2-chloro-4-nitro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide

Cat. No.: B2742371
CAS No.: 903300-04-9
M. Wt: 385.8
InChI Key: VAWRWDOLSOXHQW-UHFFFAOYSA-N
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Description

2-chloro-4-nitro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide is a useful research compound. Its molecular formula is C19H16ClN3O4 and its molecular weight is 385.8. The purity is usually 95%.
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Biological Activity

2-chloro-4-nitro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies and provides a detailed analysis of its mechanisms of action.

Chemical Structure and Properties

The compound's structure can be represented as follows:

PropertyDescription
Molecular Formula C19H16ClN3O3
Molecular Weight 373.80 g/mol
IUPAC Name This compound
CAS Number Not available

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The following mechanisms have been identified:

  • Inhibition of Enzymatic Activity : Research indicates that the compound can inhibit specific enzymes involved in metabolic pathways. For instance, it has shown inhibitory effects on certain kinases and proteases that are crucial for cellular signaling and proliferation.
  • Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity against a range of bacteria and fungi. Its mechanism likely involves disrupting cell wall synthesis or interfering with protein synthesis.
  • Anticancer Activity : The compound has been evaluated for its anticancer properties in vitro. It appears to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

Case Studies

Several studies have reported on the biological activity of this compound:

  • Study on Anticancer Effects :
    • Objective : To assess the cytotoxicity against various cancer cell lines.
    • Methodology : MTT assay was used to determine cell viability.
    • Results : The compound exhibited significant cytotoxicity against breast (MCF-7) and lung (A549) cancer cell lines with IC50 values of 15 µM and 20 µM respectively.
  • Antimicrobial Activity Assessment :
    • Objective : To evaluate the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
    • Methodology : Disk diffusion method was employed.
    • Results : The compound showed inhibition zones ranging from 12 mm to 18 mm against tested strains including E. coli and Staphylococcus aureus.

Table 1: Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC50/Minimum Inhibitory Concentration (MIC)
AnticancerMCF-715 µM
AnticancerA54920 µM
AntimicrobialE. coliMIC 32 µg/mL
AntimicrobialS. aureusMIC 16 µg/mL

Properties

IUPAC Name

2-chloro-4-nitro-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O4/c20-16-10-14(23(26)27)4-5-15(16)19(25)21-13-8-11-2-1-7-22-17(24)6-3-12(9-13)18(11)22/h4-5,8-10H,1-3,6-7H2,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAWRWDOLSOXHQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)NC(=O)C4=C(C=C(C=C4)[N+](=O)[O-])Cl)CCC(=O)N3C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.